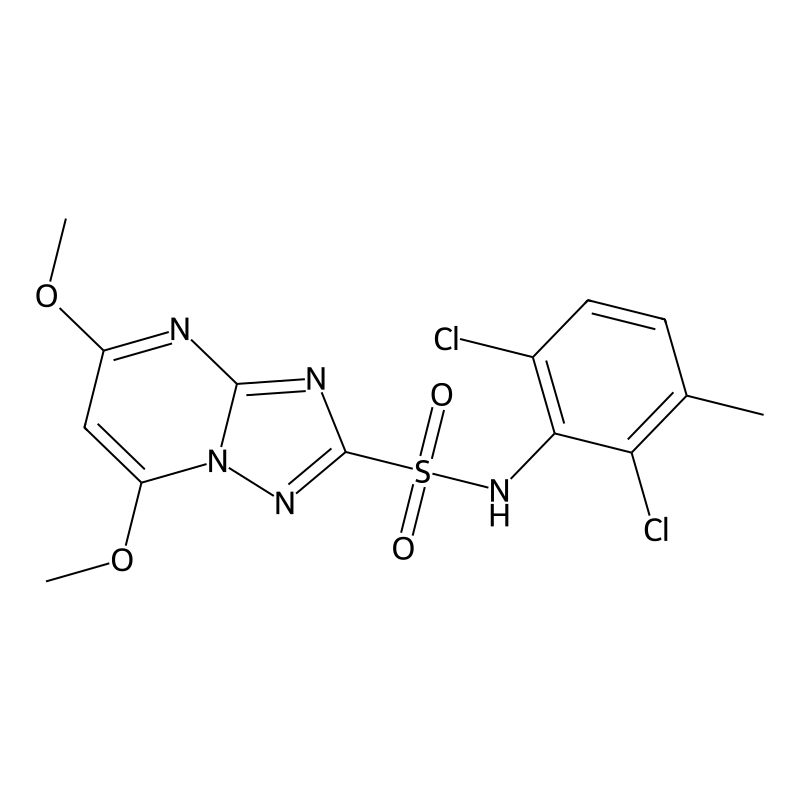

Metosulam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.2 mg/mL at 20 °C

Synonyms

Canonical SMILES

Herbicide Activity and Mode of Action:

Metosulam is a selective herbicide belonging to the triazolopyrimidine class, widely used in agriculture for weed control in various crops like sugarcane, soybeans, and cereals []. It acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This disruption in amino acid synthesis ultimately leads to the death of susceptible weeds.

Environmental Fate and Behavior:

Understanding the fate and behavior of Metosulam in the environment is crucial for assessing its potential ecological impact. Research studies have employed various techniques, including liquid chromatography with ultraviolet detection (LC-UV) and tandem mass spectrometry (TSP-LC-MS), to analyze the presence and persistence of Metosulam in soil []. These studies have shown that Metosulam exhibits low mobility in soil, meaning it binds strongly to soil particles, and degrades relatively quickly under natural conditions [].

Impact on Non-target Organisms:

The potential effects of Metosulam on non-target organisms, particularly beneficial insects and soil microorganisms, are essential considerations in responsible agricultural practices. Research has been conducted to evaluate these potential impacts. For instance, studies have investigated the cytophysiological effects of Metosulam on Vicia faba plants (a type of broad bean) []. These studies have provided insights into potential sublethal effects at the cellular level, highlighting the need for further research on broader ecological implications.

Development of Analytical Methods:

Due to the low application rates of Metosulam, developing sensitive and reliable analytical methods is crucial for accurately monitoring its presence in the environment. Research efforts have focused on refining existing techniques and exploring new approaches for Metosulam detection. For example, studies have compared the effectiveness of capillary gas chromatography with various injector systems and liquid chromatography with ultraviolet detection (LC-UV) for analyzing Metosulam residues in soil []. These advancements contribute to improved environmental monitoring and risk assessment practices.

Metosulam is a synthetic herbicide classified under the triazolopyrimidine chemical group, characterized by its molecular formula and a molecular weight of approximately 368.25 g/mol. It is primarily used to control a variety of broadleaf weeds and certain grasses in agricultural settings. Metosulam works by inhibiting the activity of the acetolactate synthase enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This mechanism leads to the disruption of protein synthesis and ultimately plant death .

The biological activity of metosulam is primarily linked to its selective inhibition of the acetolactate synthase enzyme in plants. This enzyme is not present in animals, which contributes to metosulam's relatively low toxicity profile for non-target organisms, including humans. Studies have indicated that metosulam can cause specific target organ toxicity in experimental animals, particularly affecting the eyes and kidneys . Its mode of action allows for effective weed control while minimizing adverse effects on beneficial flora and fauna.

The synthesis of metosulam typically involves several steps, including the formation of key intermediates through reactions such as condensation and cyclization. One common synthetic route includes:

- Formation of a pyrimidine ring: Starting materials undergo cyclization reactions.

- Chlorination: Introduction of chlorine atoms into the aromatic system.

- Final coupling: The final product is obtained by coupling various intermediates to achieve the desired structure.

Specific details about these methods can vary depending on the manufacturer and desired purity levels .

Metosulam is primarily utilized in agriculture as a herbicide for controlling broadleaf weeds in crops such as cereals, canola, and legumes. Its effectiveness against resistant weed species makes it an essential tool for integrated weed management strategies. Additionally, its low toxicity profile allows for safer application in sensitive environments .

Metosulam shares structural similarities with other herbicides within the triazolopyrimidine class. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Cloransulam-methyl | C₁₄H₁₃ClN₄O₃S | Effective against resistant broadleaf weeds |

| Diclosulam | C₁₄H₁₃Cl₂N₅O₄S | Broad-spectrum herbicide with different action |

| Florasulam-methyl | C₁₄H₁₃ClN₄O₃S | Selective against specific weed species |

| Flumetsulam | C₁₄H₁₂ClF₂N₅O₃S | Enhanced efficacy against certain grass species |

Uniqueness of Metosulam: Metosulam stands out due to its specific mechanism of action targeting acetolactate synthase, which is not found in animals, thereby ensuring lower toxicity risks compared to some other herbicides in its class. Its ability to effectively manage resistant weed populations further enhances its agricultural utility .

Physical Description

XLogP3

LogP

3.08

Melting Point

224-226°C

UNII

GHS Hazard Statements

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)